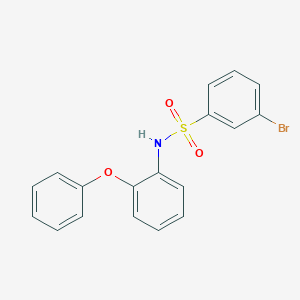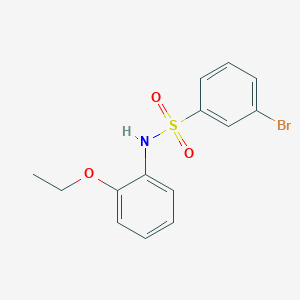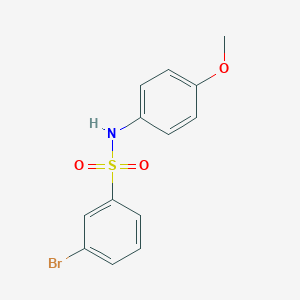![molecular formula C14H11BrN2O2S2 B262856 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate involves the inhibition of specific enzymes involved in cancer cell proliferation and inflammation. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound has the potential to induce apoptosis in cancer cells by activating specific pathways involved in cell death. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate in lab experiments is its potential for use in cancer research. This compound has been found to exhibit potent anti-cancer effects and has the potential to be used as a therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate. One direction is to further explore its potential for use in cancer research. Studies could focus on optimizing the synthesis method and testing the compound's efficacy in vivo. Additionally, future research could focus on exploring the potential for this compound to be used in other research applications, such as anti-inflammatory and neuroprotective agents. Finally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate involves a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-thiol to form 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-bromobenzoyl chloride. The final step involves the reaction of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-bromobenzoyl chloride with 2-butyn-1-ol to form 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate has been found to exhibit potential for use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been found to exhibit potential for use as an anti-inflammatory agent.
Eigenschaften
Produktname |
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate |
|---|---|
Molekularformel |
C14H11BrN2O2S2 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-10-16-17-14(21-10)20-9-3-2-8-19-13(18)11-4-6-12(15)7-5-11/h4-7H,8-9H2,1H3 |
InChI-Schlüssel |
UDGSCPSIPPVQKX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC#CCOC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=NN=C(S1)SCC#CCOC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





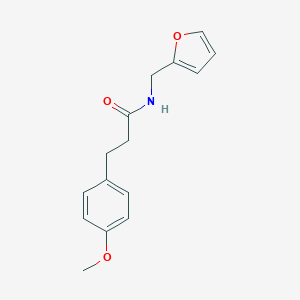

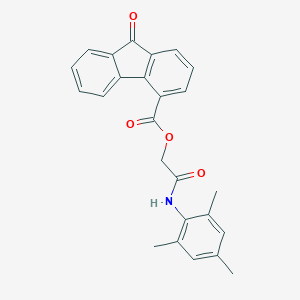
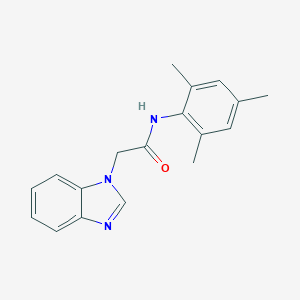


![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)


